

The Therapeutic Potential of SHS4121705 in Nonalcoholic Steatohepatitis: A Technical Guide

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Compound of Interest

Compound Name: SHS4121705

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This technical guide provides an in-depth overview of the therapeutic potential of **SHS4121705**, a novel small molecule mitochondrial uncoupler, in the context of Nonalcoholic Steatohepatitis (NASH). This document summarizes the current understanding of its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its potential.

Introduction to SHS4121705 and NASH

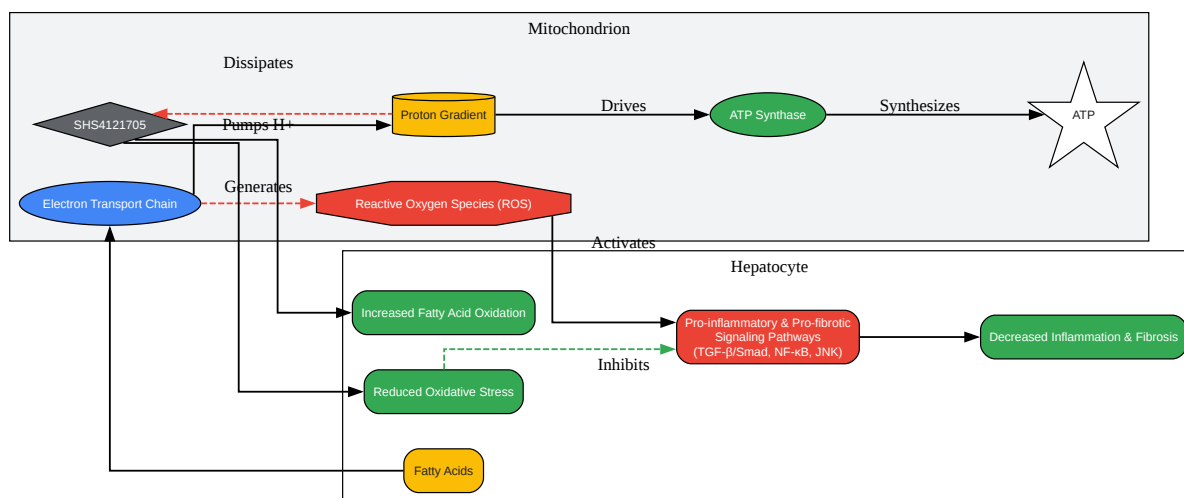
Nonalcoholic Steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. A key pathological feature of NASH is mitochondrial dysfunction, which leads to increased production of reactive oxygen species (ROS) and impaired fatty acid oxidation, thus creating a vicious cycle of oxidative stress, inflammation, and lipotoxicity.

SHS4121705 is a 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol derivative that functions as a mitochondrial uncoupler.[1][2][4] By facilitating proton transport across the inner mitochondrial membrane, **SHS4121705** dissipates the proton gradient, leading to an increase in oxygen consumption and fatty acid oxidation, and a decrease in the production of ROS. This mechanism of action directly targets the underlying metabolic dysregulation in NASH.

Mechanism of Action: Mitochondrial Uncoupling in NASH

The primary mechanism of action of **SHS4121705** is the uncoupling of oxidative phosphorylation from ATP synthesis in the mitochondria. The hydroxyl moiety of the molecule acts as a proton transporter, creating a mild proton leak across the inner mitochondrial membrane.^{[1][2][4]} This has several therapeutic consequences in the context of NASH:

- **Increased Fatty Acid Oxidation:** By dissipating the proton motive force, mitochondrial uncoupling stimulates the electron transport chain and, consequently, the oxidation of fatty acids to restore the proton gradient. This helps to reduce the accumulation of toxic lipid species in hepatocytes.
- **Reduced Oxidative Stress:** The hyperpolarized state of mitochondria in NASH leads to an overproduction of ROS. By mildly depolarizing the mitochondrial membrane, **SHS4121705** reduces the formation of ROS, thereby mitigating oxidative stress and its downstream inflammatory and fibrotic signaling.
- **Modulation of Pro-inflammatory and Pro-fibrotic Signaling:** Oxidative stress is a key activator of signaling pathways that drive inflammation and fibrosis in the liver, including the Transforming Growth Factor-beta (TGF- β)/Smad, Nuclear Factor-kappa B (NF- κ B), and c-Jun N-terminal kinase (JNK) pathways. By reducing ROS, **SHS4121705** is hypothesized to attenuate the activation of these pathways, leading to a reduction in inflammation and fibrosis.



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Proposed mechanism of **SHS4121705** in hepatocytes.

Preclinical Efficacy in a NASH Model

SHS4121705 has demonstrated significant therapeutic efficacy in the STAM™ mouse model, a well-established preclinical model that recapitulates the progression of NASH from steatosis to fibrosis and hepatocellular carcinoma.[1][2][4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the preclinical evaluation of **SHS4121705**.

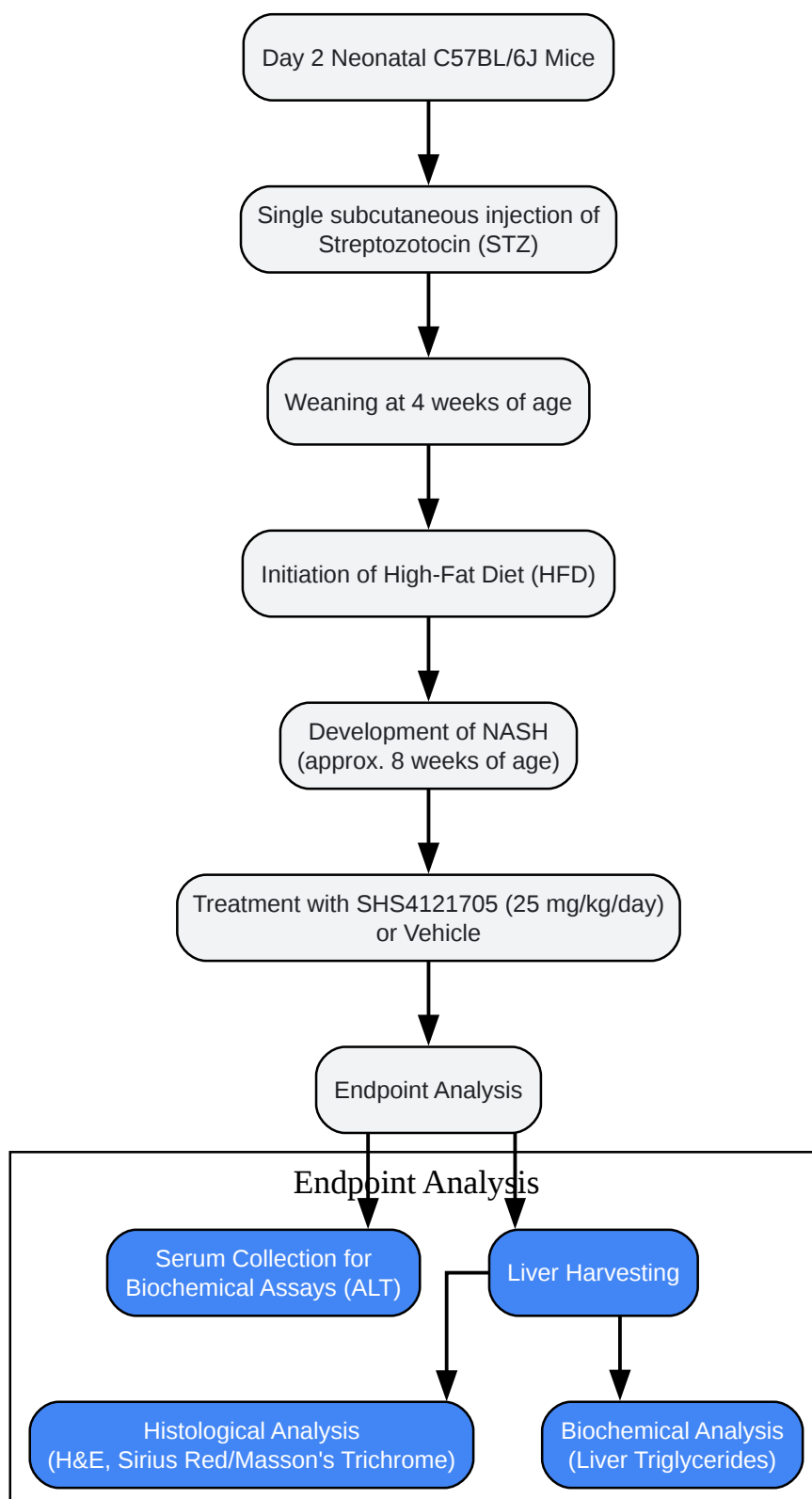
Parameter	Method	Result	Reference
In Vitro Potency	Oxygen Consumption Rate Assay	EC50 of 4.3 μ M in L6 myoblast cells	[1][2][4]
In Vivo Efficacy	STAM™ Mouse Model		
Dose	Oral administration	25 mg/kg/day	[4]
Liver Triglycerides	Biochemical analysis	Significantly lowered	[1][2][4]
Alanine Aminotransferase (ALT)	Serum biochemical assay	Significantly improved	[1][2][4]
NAFLD Activity Score (NAS)	Histological assessment	2-point improvement	[1]
Fibrosis	Histological assessment	Improved	[1][2][4]
Safety Profile	STAM™ Mouse Model		
Body Temperature	Monitoring	No significant changes	[1][2][4]
Food Intake	Monitoring	No significant changes	[1][2][4]

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of **SHS4121705**.

STAM™ Mouse Model of NASH

The STAM™ mouse model is induced in C57BL/6J mice and is characterized by the development of NASH with a background of type 2 diabetes.



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Experimental workflow for the STAM™ mouse model.

Protocol:

- Induction of Diabetes: On day 2 after birth, male C57BL/6J mice receive a single subcutaneous injection of streptozotocin (STZ) to induce a diabetic phenotype.[\[5\]](#)
- Diet: At 4 weeks of age, the mice are switched to a high-fat diet to promote the development of steatohepatitis.[\[5\]](#)
- NASH Development: NASH typically develops by 8 weeks of age, characterized by steatosis, inflammation, and ballooning.[\[5\]](#)
- Treatment: At the onset of NASH, mice are treated with **SHS4121705** (25 mg/kg/day) or vehicle via oral gavage for a specified duration.
- Endpoint Analysis: At the end of the treatment period, mice are euthanized, and blood and liver tissues are collected for analysis.

Histological Analysis

Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned for staining.

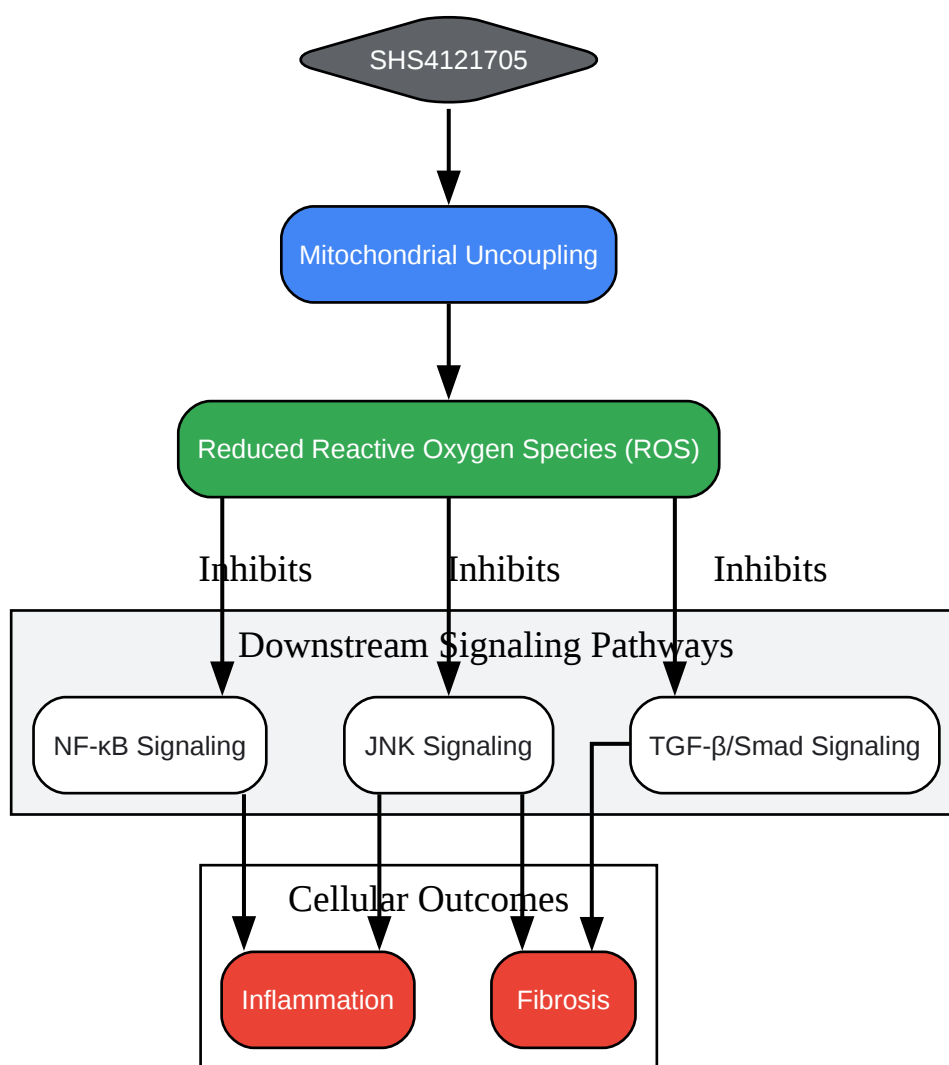
- Hematoxylin and Eosin (H&E) Staining: Used to assess the NAFLD Activity Score (NAS), which is a composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).[\[6\]](#)
- Sirius Red or Masson's Trichrome Staining: Used to visualize and quantify collagen deposition for the assessment of liver fibrosis.[\[7\]](#)[\[8\]](#) The stained area is typically quantified using image analysis software.

Biochemical Assays

- Serum Alanine Aminotransferase (ALT) Activity: Serum is collected via cardiac puncture at the time of sacrifice. ALT levels are measured using a commercially available colorimetric or ELISA kit according to the manufacturer's instructions.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Liver Triglyceride Content: A portion of the liver is homogenized, and lipids are extracted. Triglyceride levels are then quantified using a commercial assay kit.

Signaling Pathway Analysis

The therapeutic effects of **SHS4121705** on inflammation and fibrosis are likely mediated through the modulation of key signaling pathways downstream of reduced oxidative stress.



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